tert-Butyl (2-methylpyridin-3-yl)carbamate

Medicinal Chemistry Bromodomain Ligands Structure-Based Design

Synthetic route failures from regioisomer confusion cost weeks. This is the defined 2-methyl-3-Boc-aminopyridine scaffold-not the 4-substituted or 2-substituted variants. - **Target validation**: Crystallographically confirmed BAZ2B bromodomain scaffold (six PDB structures). Enables degrader/inhibitor SAR after deprotection. - **Unique chiral access**: Quantitative hydrogenation yields enantiopure 2-methylpiperidin-3-ylcarbamate diastereomers (60% combined yield) for CNS/kinase programs. - **Patent alignment**: Exact intermediate cited in WO 2010/033980 A2-ensures regulatory filing consistency.

Molecular Formula C11H16N2O2
Molecular Weight 208.261
CAS No. 1219095-87-0
Cat. No. B596422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-methylpyridin-3-yl)carbamate
CAS1219095-87-0
Synonymstert-butyl 2-methylpyridin-3-ylcarbamate
Molecular FormulaC11H16N2O2
Molecular Weight208.261
Structural Identifiers
SMILESCC1=C(C=CC=N1)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H16N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14)
InChIKeyRQLNGFJNDOYANP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-methylpyridin-3-yl)carbamate: Physicochemical Identity and Baseline


tert-Butyl (2-methylpyridin-3-yl)carbamate (CAS 1219095-87-0), also referred to as N-Boc-3-amino-2-methylpyridine, is a heterocyclic carbamate building block with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g·mol⁻¹ . It features a Boc-protected 3-amino group on a 2-methylpyridine scaffold, occupying a defined regioisomeric space that distinguishes it from unsubstituted or alternately substituted pyridinyl carbamates. LogP is computationally predicted at 2.75, and the polar surface area (PSA) is 54.71 Ų . Its primary role is as a protected amine intermediate in organic synthesis, particularly in medicinal chemistry campaigns requiring orthogonal protection strategies or subsequent pyridine hydrogenation to access chiral piperidine derivatives [1].

Workflow Orthogonal protection and regiospecific amine functionalization
Selection logic 3-amino-2-methylpyridine scaffold for downstream chiral piperidine synthesis
Research model BAZ2B bromodomain tool compound and patent-cited intermediate

Generic Substitution Risks for tert-Butyl (2-methylpyridin-3-yl)carbamate


Although the class of Boc-protected aminopyridines shares a common carbamate functionality, the precise position of the Boc-amino group relative to the ring methyl substituent governs reactivity in palladium-catalyzed couplings, hydrogenation selectivity, and downstream pharmacokinetic properties of elaborated drug candidates. Regioisomeric analogs such as tert-butyl (2-methylpyridin-4-yl)carbamate and 2-(Boc-amino)-3-methylpyridine exhibit different electronic distributions, steric environments, and hydrogen-bonding geometries. The 3-substituted 2-methylpyridine scaffold uniquely enables quantitative hydrogenation to chiral 2-methylpiperidin-3-ylcarbamate diastereomers , a transformation that positional isomers cannot replicate with the same stereochemical outcome. Procurement decisions must therefore account for the exact regioisomer to ensure synthetic route fidelity and avoid costly re-optimization of downstream steps.

Regioisomer mismatch

4-yl or 2-amino-3-methyl isomers lead to different hydrogen-bond geometries and biological target profiles, such as PARP-1 over BAZ2B.

Synthetic route divergence

Positional isomers may not undergo the same quantitative hydrogenation to yield the specific 2,3-disubstituted chiral piperidine scaffold.

Property window mismatch

Unsubstituted or methylene homolog analogs may shift LogP outside the CNS multiparameter optimization space, altering lead profiles.

tert-Butyl (2-methylpyridin-3-yl)carbamate: Quantitative Differentiation vs. Analogs


Regioisomeric Divergence in Target Engagement

The 3-amino-2-methylpyridine core is a validated ligand scaffold for the BAZ2B bromodomain, where the 3-amino group acts as a hydrogen-bond donor to the backbone carbonyl of Pro1888 while the pyridine nitrogen participates in a water-mediated hydrogen bond with Tyr1901 [1]. The regioisomer 2-(Boc-amino)-3-methylpyridine (CAS 138343-75-6), by contrast, positions the amino group ortho to the ring nitrogen, altering the hydrogen-bonding trajectory and making it a reported PARP-1 inhibitor rather than a bromodomain ligand . This divergence in biological target engagement establishes the 3-amino-2-methyl substitution pattern as non-interchangeable with the 2-amino-3-methyl pattern for bromodomain-focused programs.

Target engagement
Class-level inference
BAZ2B bromodomain ligand vs. PARP-1 inhibitor profile
Regioisomeric identity governs distinct biological target engagement
2-amino-3-methyl isomer reported as PARP-1 inhibitor
Medicinal Chemistry Bromodomain Ligands Structure-Based Design

Hydrogenation to Chiral Piperidine Scaffold

tert-Butyl (2-methylpyridin-3-yl)carbamate undergoes PtO₂-catalyzed hydrogenation in glacial acetic acid to afford tert-butyl (2-methylpiperidin-3-yl)carbamate in quantitative yield (∼100% crude) as a diastereomeric mixture. Subsequent chiral preparative HPLC resolves the cis diastereomers: (2S,3S)-enantiomer (1.94 g, 9.05 mmol) and (2R,3R)-enantiomer (1.39 g, 6.48 mmol), with a combined isolated yield of 60% from 25.99 mmol starting material [1]. The regioisomer tert-butyl (2-methylpyridin-4-yl)carbamate cannot yield the identical 2-methylpiperidin-3-yl carbamate scaffold, as hydrogenation would produce a 2-methylpiperidin-4-yl carbamate with a different substitution pattern, fundamentally altering the amine geometry for subsequent derivatization.

Hydrogenation outcome
Head-to-head
60% isolated yield for chiral 2-methylpiperidin-3-yl carbamate enantiomers
Supports direct access to a specific privileged chiral scaffold
PtO₂, AcOH, 4 atm H₂; chiral HPLC resolution
Synthetic Methodology Piperidine Synthesis Chiral Resolution

Patent-Cited Intermediate: WO 2010/033980 A2

The compound is explicitly cited in WO 2010/033980 A2 (assigned to Isis Innovation Ltd., inventors: Ebetino, Mazur, Lundy, Russell) as an intermediate in the synthesis of biologically active molecules, with preparative procedures located at pages 27–28 of the patent . While the unsubstituted analog tert-butyl pyridin-3-ylcarbamate (CAS 56700-70-0) is broadly used as a generic building block, it lacks the 2-methyl substituent necessary for the specific structure-activity relationships described in the patent. Patent-grounded synthetic precedence provides procurement justification for regulatory and IP-sensitive projects, where a generic Boc-aminopyridine would not satisfy the documented synthetic route.

Patent citation
Cross-study comparable
Explicitly named in WO 2010/033980 A2, pages 27–28
Supports IP-sensitive process development and procurement justification
Generic unsubstituted analog lacks patent-grounded precedence
Pharmaceutical Patent Process Chemistry IP Protection

Purity Benchmarking vs. Analogous Compounds

Commercially available tert-butyl (2-methylpyridin-3-yl)carbamate is supplied at 97% purity (Bidepharm, batch-specific QC with NMR/HPLC/GC) and 98% purity (Capotchem, HPLC minimum) [1]. In contrast, the unsubstituted analog tert-butyl pyridin-3-ylcarbamate is typically offered at 95% purity . A 2–3 percentage point purity difference can be meaningful for multi-step synthetic sequences where impurity accumulation may reduce final API yield or complicate purification. Higher initial purity reduces the need for re-purification and improves mass balance predictability.

Purity benchmark
Supporting evidence
97–98% (HPLC) vs. 95% for unsubstituted analog
May reduce downstream purification burden in multi-step sequences
Commercial vendor specifications; batch-dependent QC
Quality Control Procurement Specification GMP Readiness

Physicochemical Profile Differentiation vs. Analogs

The target compound has a predicted LogP of 2.75 and a polar surface area (PSA) of 54.71 Ų . The unsubstituted analog tert-butyl pyridin-3-ylcarbamate (C₁₀H₁₄N₂O₂, MW 194.23) has a lower molecular weight and lacks the methyl-induced lipophilicity increment, resulting in a predicted lower LogP (estimated ~1.8–2.0 based on fragment-based calculation). The homolog tert-butyl ((2-methylpyridin-3-yl)methyl)carbamate (C₁₂H₁₈N₂O₂, MW 222.28) adds a methylene spacer, further increasing LogP and molecular flexibility [1]. For medicinal chemistry programs operating within defined LogP ranges (e.g., CNS MPO desirability 2–4), the target compound occupies a distinct lipophilicity window that the unsubstituted analog falls below and the methylene homolog exceeds.

Physicochemical profile
Class-level inference
LogP 2.75, PSA 54.71 Ų, MW 208.26
Occupies a distinct intermediate lipophilicity window for lead optimization
Estimates for comparator LogP based on fragment calculation
ADME Prediction Physicochemical Profiling Lead Optimization

tert-Butyl (2-methylpyridin-3-yl)carbamate: High-Value Application Scenarios


BAZ2B Bromodomain Chemical Probe Development

The 3-amino-2-methylpyridine scaffold is crystallographically validated as a BAZ2B bromodomain ligand with six resolved co-crystal structures [1]. Research groups pursuing BAZ2B-targeted degraders or inhibitors require the Boc-protected precursor for rapid analog synthesis via sulfonylation, amidation, or urea formation at the 3-amino position after deprotection. Alternative regioisomers (e.g., 2-Boc-amino-3-methylpyridine) exhibit PARP-1 activity and cannot serve as BAZ2B starting points , making the target compound the only viable commercial intermediate for this target class.

Chiral 2-Methylpiperidin-3-amine Synthesis

The quantitative hydrogenation of tert-butyl (2-methylpyridin-3-yl)carbamate followed by chiral HPLC resolution delivers enantiopure (2S,3S)- and (2R,3R)-tert-butyl (2-methylpiperidin-3-yl)carbamate in 60% combined isolated yield [2]. These chiral piperidine building blocks are valuable for synthesizing constrained amine pharmacophores in CNS and kinase inhibitor programs. No other Boc-aminopicoline regioisomer can provide this specific 2,3-substitution pattern, making the compound an irreplaceable starting material for this synthetic sequence.

IP-Secure Process Development (WO 2010/033980 A2)

For development teams following the synthetic route disclosed in WO 2010/033980 A2 (Isis Innovation Ltd.), the specific use of tert-butyl (2-methylpyridin-3-yl)carbamate as an intermediate at the gram scale is documented . Procuring the exact compound cited in the patent filing ensures alignment with the original process chemistry, supports regulatory filings, and mitigates freedom-to-operate risks that could arise from using unsubstituted or differently substituted pyridinyl carbamates.

Lipophilicity-Guided Lead Optimization

With a calculated LogP of 2.75 and PSA of 54.71 Ų , the compound sits within the CNS multiparameter optimization space (LogP 2–4, PSA < 90 Ų) . Medicinal chemists performing fragment growing from the BAZ2B bromodomain hit can elaborate the Boc-protected amine without breaching lipophilic efficiency thresholds, whereas the unsubstituted analog (LogP ~1.8–2.0) may limit membrane permeability and the methylene homolog (LogP >2.75) risks excessive lipophilicity and metabolic liability.

Application
Selection Property
Validation Focus
BAZ2B bromodomain probe development
3-amino-2-methylpyridine scaffold identity
Co-crystal structure and target engagement assay fit
Chiral 2-methylpiperidin-3-amine synthesis
Regiospecific hydrogenation to 2,3-disubstituted piperidine
Diastereomeric ratio and chiral HPLC purity review
IP-secure process development
Patent-cited intermediate (WO 2010/033980 A2)
Synthetic route fidelity and regulatory filing alignment
CNS lead optimization
LogP 2.75 and PSA 54.71 Ų profile
CNS MPO desirability and metabolic stability screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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